molecular formula C7H13NO B13211659 4-Amino-1-cyclopropylbutan-2-one

4-Amino-1-cyclopropylbutan-2-one

Cat. No.: B13211659
M. Wt: 127.18 g/mol
InChI Key: JITAPTAEIKWIQW-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylbutan-2-one is an organic compound with the molecular formula C₇H₁₃NO. This compound features a cyclopropyl group attached to a butanone backbone, with an amino group at the fourth position. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropylbutan-2-one can be achieved through several methodsFor instance, starting from 1-cyclopropylbutan-2-one, the amino group can be introduced via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-1-cyclopropylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    4-Amino-1-cyclopropylbutan-2-ol: This compound is similar but features an alcohol group instead of a ketone.

    4-Amino-1-cyclopropylbutan-2-amine: This compound has an additional amino group.

Uniqueness: 4-Amino-1-cyclopropylbutan-2-one is unique due to its combination of a cyclopropyl group and a ketone functional group, which imparts distinct reactivity and potential biological activity .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-amino-1-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c8-4-3-7(9)5-6-1-2-6/h6H,1-5,8H2

InChI Key

JITAPTAEIKWIQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)CCN

Origin of Product

United States

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